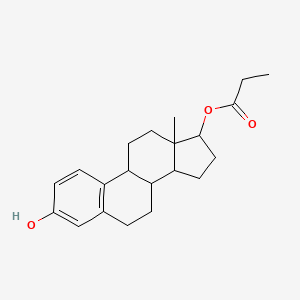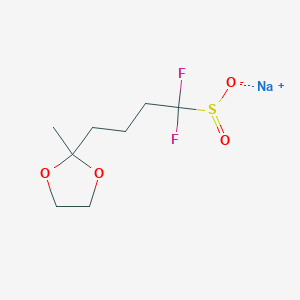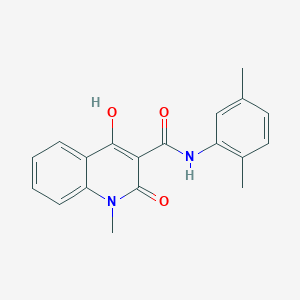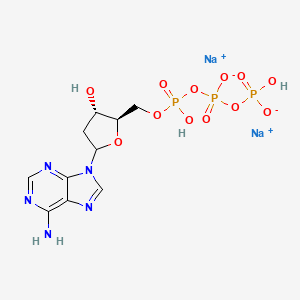
(E)-1-allyl-4-hydroxy-2-oxo-N'-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: is a mouthful, but let’s break it down This compound belongs to the class of hydrazides and quinolines
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve several steps. While I don’t have specific details for this exact compound, similar hydrazides and quinolines are often synthesized through condensation reactions, cyclizations, and functional group transformations.
Industrial Production: Industrial-scale production methods may vary, but they likely employ efficient and scalable processes. Researchers and chemists optimize these methods to achieve high yields and purity.
Chemical Reactions Analysis
Reactivity:
(E)-1-allyl-4-hydroxy-2-oxo-N’-(pyridin-4-ylmethylene)-1,2-dihydroquinoline-3-carbohydrazide: can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction processes could modify its structure.
Substitution: Substituents on the quinoline ring may be replaced by other groups.
Common Reagents and Conditions: Reagents and conditions depend on the specific reaction. Commonly used reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts. Reaction conditions vary based on the desired outcome.
Major Products: The products formed from these reactions could include derivatives of the original compound, such as substituted quinolines or hydrazides.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, coordination chemistry, and ligand properties. It might serve as a building block for more complex molecules.
Biology and Medicine:Antibacterial Properties: Some quinolines exhibit antibacterial activity, so investigations into this compound’s biological effects are warranted.
Anticancer Potential: Quinolines have been studied for their potential as anticancer agents.
Catalysis: Quinoline derivatives can act as catalysts in organic transformations.
Materials Science: They might find applications in materials science due to their unique structures.
Mechanism of Action
The precise mechanism remains elusive, but it likely involves interactions with cellular targets. Further research is needed to unravel its mode of action.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, we can compare this compound’s structure, reactivity, and applications with related hydrazides and quinolines.
Properties
Molecular Formula |
C19H16N4O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
4-hydroxy-2-oxo-1-prop-2-enyl-N-[(E)-pyridin-4-ylmethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C19H16N4O3/c1-2-11-23-15-6-4-3-5-14(15)17(24)16(19(23)26)18(25)22-21-12-13-7-9-20-10-8-13/h2-10,12,24H,1,11H2,(H,22,25)/b21-12+ |
InChI Key |
OFHWVUGPIVKTOK-CIAFOILYSA-N |
Isomeric SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C/C3=CC=NC=C3)O |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=CC3=CC=NC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12057991.png)



![1-hexyl-2-hydroxy-4-oxo-N'-[(E)-pyridin-3-ylmethylidene]-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12058014.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12058047.png)
